molecular formula C18H25N5S B6762643 N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine

N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine

Cat. No.: B6762643
M. Wt: 343.5 g/mol
InChI Key: CWWOCINZJSEPFJ-UHFFFAOYSA-N
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Description

N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a benzothiophene moiety

Properties

IUPAC Name

N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S/c1-19-17-10-18(22-12-21-17)23-8-3-4-13(23)11-20-15-5-2-6-16-14(15)7-9-24-16/h7,9-10,12-13,15,20H,2-6,8,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWOCINZJSEPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCC2CNC3CCCC4=C3C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: This step often involves cyclization reactions using suitable dihaloalkanes and amines.

    Introduction of the Benzothiophene Moiety: This can be done via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using benzothiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Often performed in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Pyrimidine-5-carboxaldehyde
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

N-methyl-6-[2-[(4,5,6,7-tetrahydro-1-benzothiophen-4-ylamino)methyl]pyrrolidin-1-yl]pyrimidin-4-amine stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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